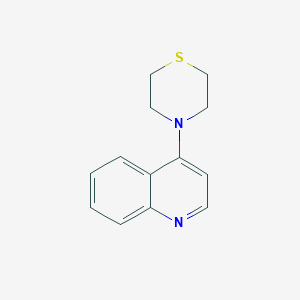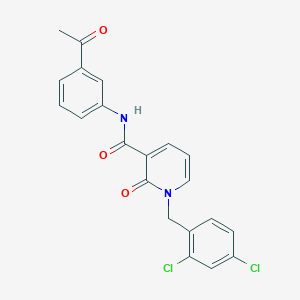
4-(キノリン-4-イル)チオモルホリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Quinolin-4-yl)thiomorpholine is a heterocyclic compound that features a quinoline ring fused with a thiomorpholine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The quinoline ring is known for its diverse biological activities, while the thiomorpholine ring adds unique chemical properties that can enhance the compound’s overall functionality.
科学的研究の応用
4-(Quinolin-4-yl)thiomorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and catalysts.
作用機序
Target of Action
It’s worth noting that quinoline derivatives have been found to exhibit a wide variety of biological activities . They have been evaluated for their antibacterial activity and antitubercular potential against Mtb WT H37Rv .
Mode of Action
It’s known that quinolones, a class of compounds to which 4-(quinolin-4-yl)thiomorpholine belongs, interact with bacterial dna gyrase, an enzyme critical for dna replication .
Biochemical Pathways
Quinoline derivatives have been known to impact a broad range of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity .
Result of Action
Certain quinoline hydrazone derivatives have been found to be promising compounds with significant antibacterial and antitubercular activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-4-yl)thiomorpholine typically involves the reaction of quinoline derivatives with thiomorpholine under specific conditions. One common method includes the use of activated alkynes and aromatic amines, followed by cyclization reactions. For instance, the reaction between 2-(N-tosylamido)benzothioates and activated alkynes in the presence of triphenylphosphine as a catalyst can yield quinoline derivatives .
Industrial Production Methods
Industrial production of 4-(Quinolin-4-yl)thiomorpholine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(Quinolin-4-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline derivatives.
類似化合物との比較
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with diverse biological activities.
Thiomorpholine: A sulfur-containing heterocyclic compound known for its unique chemical properties.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole rings, exhibiting significant pharmacological activities.
Uniqueness
4-(Quinolin-4-yl)thiomorpholine is unique due to the combination of the quinoline and thiomorpholine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-quinolin-4-ylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-2-4-12-11(3-1)13(5-6-14-12)15-7-9-16-10-8-15/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBDJEBUPXTAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-benzyl-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2593346.png)
![6,6-difluorospiro[2.5]octane-1-carbaldehyde](/img/structure/B2593347.png)
![4-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-4-benzylmorpholin-4-ium chloride](/img/structure/B2593348.png)
![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/new.no-structure.jpg)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593350.png)




![1-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)pyrrolidine-2,5-dione](/img/structure/B2593363.png)
![N-cyano-4-fluoro-N-[(1,3-thiazol-2-yl)methyl]aniline](/img/structure/B2593364.png)
![7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride](/img/structure/B2593367.png)
![2-((Methylthio)methyl)-1H-benzo[d]imidazole](/img/structure/B2593368.png)
![1-(4-methoxyphenyl)-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2593369.png)
